molecular formula C14H19N B1451465 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] CAS No. 864812-75-9

3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]

Cat. No.: B1451465
CAS No.: 864812-75-9
M. Wt: 201.31 g/mol
InChI Key: LMWZSFKRLLPFGE-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] encompasses a complex bicyclic system characterized by the fusion of a partially hydrogenated naphthalene ring with a six-membered piperidine heterocycle through a quaternary spiro carbon center. The compound possesses the molecular formula C₁₄H₁₉N with a molecular weight of 201.31 grams per mole, establishing it as a medium-sized organic molecule within the spirocyclic piperidine family. The structural backbone consists of fourteen carbon atoms and nineteen hydrogen atoms, with a single nitrogen atom incorporated within the piperidine ring system, creating a mononitrogenous heterocyclic framework that exhibits distinctive chemical properties.

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects the systematic naming conventions for spirocyclic structures, where the primary designation "3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]" indicates the specific connectivity pattern and saturation state of the bicyclic system. The prefix "3,4-dihydro-2H" specifies the partial saturation of the naphthalene moiety, indicating that the aromatic ring system retains four of its six original double bonds while incorporating two additional hydrogen atoms. The spiro designation "spiro[naphthalene-1,3'-piperidine]" establishes the quaternary carbon center at position 1 of the naphthalene ring system and position 3 of the piperidine ring, creating the characteristic spiro junction that defines the molecule's three-dimensional structure.

Chemical Abstracts Service registry number 864812-75-9 serves as the unique identifier for this compound, facilitating its recognition and cataloging within chemical databases and literature sources. The structural representation through Simplified Molecular Input Line Entry System notation "c1ccc2c(c1)CCCC23CCCNC3" provides a linear encoding of the molecular connectivity, demonstrating the aromatic naphthalene portion and the saturated piperidine ring linked through the spiro carbon center. This notation reveals the specific bonding pattern that creates the rigid three-dimensional framework characteristic of spirocyclic compounds, where rotation around the spiro center is severely restricted, leading to conformational constraints that influence the molecule's physical and chemical properties.

Property Value Reference
Molecular Formula C₁₄H₁₉N
Molecular Weight 201.31 g/mol
Chemical Abstracts Service Number 864812-75-9
Molecular Descriptor Language Number MFCD19680388
International Chemical Identifier Key LMWZSFKRLLPFGE-UHFFFAOYSA-N

Stereochemical Configuration and Axial Chirality Analysis

The stereochemical configuration of 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] presents unique characteristics arising from the rigidity imposed by the spiro junction, which creates conformational constraints that significantly influence the molecule's three-dimensional architecture. The spiro carbon center acts as a pivotal structural element that prevents free rotation between the naphthalene and piperidine ring systems, establishing a fixed spatial relationship that contributes to the compound's distinctive stereochemical properties. This conformational rigidity differs markedly from linear or simply bridged bicyclic systems, where greater conformational flexibility typically exists around connecting bonds.

Axial chirality considerations in spirocyclic compounds involve the analysis of molecular asymmetry arising from the restricted rotation around the spiro carbon center, which can potentially generate enantiomeric forms under specific structural conditions. Research on related spirocyclic systems has demonstrated that the introduction of axial chirality at spiro carbon atoms represents a significant synthetic challenge, particularly when the spiro center connects four constitutionally identical substituents. The formation of axially chiral quaternary carbon atoms in spirocyclic frameworks has been achieved through specialized synthetic approaches, including the freezing of labile conformations in spiro-diboronate moieties and the diastereomeric fitting of conformationally stable spiro-acetal moieties into chiral frameworks.

The conformational analysis of 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] reveals that the piperidine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles. The nitrogen atom within the piperidine ring can occupy either an axial or equatorial position relative to the ring plane, with the equatorial orientation generally favored due to reduced steric interactions. The partially saturated naphthalene moiety maintains its aromatic character in the unhydrogenated ring while adopting a half-chair or envelope conformation in the saturated portion, creating additional complexity in the overall molecular geometry.

Computational studies of related spirocyclic piperidine derivatives suggest that the spiro junction constrains the dihedral angles between the fused ring systems to specific ranges, limiting conformational flexibility and creating well-defined three-dimensional molecular shapes. The restricted rotation around the spiro center results in a relatively rigid molecular framework that influences intermolecular interactions, crystalline packing arrangements, and potentially biological activity profiles. This structural rigidity distinguishes spirocyclic compounds from their acyclic or monocyclic analogs, where greater conformational freedom typically exists.

Comparative Analysis with Related Spirocyclic Piperidine Derivatives

Comparative structural analysis of 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] with related spirocyclic piperidine derivatives reveals significant variations in molecular architecture and physical properties that arise from different substitution patterns and ring fusion modes. The parent compound 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] represents a closely related structural analog where the spiro junction occurs at the 4-position rather than the 3-position of the piperidine ring. This positional difference creates distinct three-dimensional arrangements and potentially different conformational preferences, demonstrating how subtle structural modifications can significantly impact molecular geometry.

The hydrochloride salt derivative 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] hydrochloride exhibits enhanced aqueous solubility compared to the free base form, with a molecular weight of 237.77 grams per mole reflecting the addition of the hydrochloric acid component. This salt formation represents a common pharmaceutical modification strategy employed to improve the bioavailability and handling characteristics of basic nitrogen-containing compounds. The ionic nature of the hydrochloride salt influences crystalline packing arrangements and intermolecular interactions, creating different physical properties compared to the neutral molecular form.

More complex derivatives such as 3,4-dihydro-1′-(phenylmethyl)spiro[naphthalene-1(2H),4′-piperidine] demonstrate the structural diversity achievable through substitution at the piperidine nitrogen atom. This benzyl-substituted analog possesses a molecular formula of C₂₁H₂₅N and molecular weight of 291.43 grams per mole, representing a significant increase in molecular size and lipophilicity compared to the unsubstituted parent compound. The benzyl substituent introduces additional conformational complexity and potentially alters the compound's interaction profile with biological targets or crystalline matrices.

Spirocyclic compounds containing additional functional groups, such as tert-butyl 3,4-dihydro-2H-spiro[naphthalene-1,4′-piperidine]-1′-carboxylate, illustrate the potential for further derivatization through the incorporation of protecting groups or bioactive substituents. The tert-butyl carboxylate moiety increases the molecular weight to 301.43 grams per mole and introduces ester functionality that can undergo hydrolysis under appropriate conditions, potentially serving as a masked form of a carboxylic acid derivative. These structural modifications demonstrate the synthetic versatility of the spirocyclic piperidine scaffold for medicinal chemistry applications.

Compound Molecular Formula Molecular Weight (g/mol) Spiro Position Reference
3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] C₁₄H₁₉N 201.31 1,3'
3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] C₁₄H₁₉N 201.31 1,4'
3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] hydrochloride C₁₄H₂₀ClN 237.77 1,4'
3,4-dihydro-1′-(phenylmethyl)spiro[naphthalene-1(2H),4′-piperidine] C₂₁H₂₅N 291.43 1,4'
tert-butyl 3,4-dihydro-2H-spiro[naphthalene-1,4′-piperidine]-1′-carboxylate C₁₉H₂₇NO₂ 301.43 1,4'

X-ray Crystallographic Characterization Challenges

The X-ray crystallographic characterization of 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] presents significant technical challenges that arise from the inherent structural complexity of spirocyclic compounds and their tendency toward conformational disorder in crystalline matrices. The spiro junction creates a rigid three-dimensional framework that constrains molecular flexibility, but this rigidity can simultaneously complicate crystallization processes by limiting the compound's ability to adopt optimal packing arrangements within crystal lattices. The absence of readily available crystallographic data for this specific compound in major structural databases suggests that successful crystal growth and structure determination remain ongoing challenges for researchers in this field.

Crystallization difficulties in spirocyclic piperidine derivatives often stem from the presence of the basic nitrogen atom, which can participate in various intermolecular interactions including hydrogen bonding with water molecules, solvent molecules, or other basic or acidic species present in crystallization solutions. The piperidine nitrogen's ability to adopt different protonation states depending on solution pH conditions creates additional complexity in crystal form prediction and control. These factors contribute to the formation of multiple polymorphic forms or hydrated crystal structures that complicate structure determination efforts.

The conformational characteristics of the partially saturated naphthalene ring system introduce additional complexity to crystallographic analysis, as the non-planar nature of the saturated portion can lead to positional disorder in crystal structures. The six-membered saturated ring within the naphthalene framework can adopt various puckered conformations, and thermal motion at ambient temperatures may result in time-averaged electron density distributions that obscure precise atomic positions. This conformational flexibility contrasts with the rigidity of the spiro junction itself, creating a dichotomy between rigid and flexible structural elements within the same molecule.

Comparative analysis of crystallographic studies on related spirocyclic compounds reveals common challenges in obtaining high-quality diffraction data and resolving structural ambiguities. The three-dimensional nature of spirocyclic frameworks often results in complex unit cell parameters and high space group symmetries that require sophisticated data collection and refinement strategies. Advanced crystallographic techniques, including variable-temperature studies and high-resolution data collection, may be necessary to fully characterize the structural features and resolve any disorder issues present in the crystal structure.

Potential solutions for crystallographic characterization challenges include the preparation of suitable derivative compounds such as hydrochloride salts or coordination complexes that may exhibit improved crystallization properties. The formation of ionic compounds through salt formation often enhances crystal quality by providing additional intermolecular interactions that stabilize specific conformations and packing arrangements. Alternative analytical techniques such as powder diffraction, nuclear magnetic resonance spectroscopy, and computational modeling may provide complementary structural information when single-crystal X-ray diffraction proves challenging or unsuccessful.

Properties

IUPAC Name

spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-2-7-13-12(5-1)6-3-8-14(13)9-4-10-15-11-14/h1-2,5,7,15H,3-4,6,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWZSFKRLLPFGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Strategy

The synthesis of 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] generally involves the formation of the piperidine ring spiro-fused to the naphthalene moiety. This can be achieved by:

These methods are supported by literature on spiropiperidine synthesis, particularly for 2- and 3-spiropiperidines, which share mechanistic similarities with the 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] structure.

Reductive Cyclization Approach

A notable method involves starting from an α-amino nitrile precursor that is alkylated to introduce the necessary substituents on the piperidine ring. Subsequent reductive cyclization onto an alkene tether forms the spirocyclic piperidine with good yields and stereoselectivity. This approach was demonstrated by Rychnovsky et al. and is applicable for synthesizing 3-spiropiperidines, which includes the 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] framework.

1,3-Dipolar Cycloaddition

Another synthetic route uses a 1,3-dipolar cycloaddition, where a nitrone or azomethine ylide intermediate reacts with a suitably functionalized naphthalene derivative to form the spirocyclic piperidine ring. This method allows the construction of complex spirocyclic amines under relatively mild conditions with good regio- and stereocontrol.

Industrial and Laboratory Scale Preparation

Laboratory Synthesis

In laboratory settings, the preparation often involves:

Typical reagents include bases like sodium hydride for alkylations, reducing agents such as lithium aluminum hydride for reductive cyclizations, and solvents like tetrahydrofuran or toluene for cycloadditions.

Summary Table of Preparation Methods

Method Description Key Reagents/Conditions Advantages References
Reductive Cyclization Alkylated α-amino nitrile undergoes reduction to form spiro piperidine ring Lithium aluminum hydride, alkyl halides High yield, stereoselective
1,3-Dipolar Cycloaddition Cycloaddition of nitrone/azomethine ylide with naphthalene derivative Hydroxylamine, ketones, PhMe reflux Mild conditions, regioselective
Nucleophilic Substitution Alkylation of naphthalene derivatives with piperidine or benzyl halides Sodium hydride, bases, solvents like THF Straightforward, adaptable
Continuous Flow Synthesis Industrial scalable flow reactors for optimized production Automated control of temperature, pressure Efficient, reproducible, scalable

Research Findings and Notes

  • The reductive cyclization method is particularly noted for producing 3-spiropiperidines with good diastereoselectivity and moderate to good yields, making it a preferred route in research labs.
  • 1,3-Dipolar cycloaddition offers a novel and versatile approach, especially for complex spirocyclic amines, although it may require careful control of reaction parameters.
  • Industrial methods favor continuous flow synthesis to handle scale-up challenges and ensure consistent product quality.
  • Handling of the compound requires attention to storage and solubility to maintain integrity, with specific protocols for stock solution preparation to avoid degradation.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-spiro[naphthalene-1,3’-piperidine] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce more saturated spiro compounds .

Scientific Research Applications

3,4-dihydro-2H-spiro[naphthalene-1,3’-piperidine] has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-spiro[naphthalene-1,3’-piperidine] involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Spiro[naphthalene-1,3'-pyrrolidine] Derivatives

  • Structure: Replaces the six-membered piperidine ring with a five-membered pyrrolidine ring (e.g., (4′S)-6-Bromo-1′-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3′-pyrrolidine]-4′-carboxylic acid, C19H24BrNO4) .
  • Substituent Effects: Bromine substitution on the naphthalene ring enhances steric bulk and electronic effects, which may improve binding affinity in certain enzyme pockets .

Spiro[naphthalene-1,4'-piperidine] Derivatives

  • Structure : Varies the spiro junction position (e.g., 1'-Methyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]) .
  • Key Differences :
    • Substituent Positioning : Methyl groups on the piperidine ring increase lipophilicity (logP) and may enhance blood-brain barrier permeability .
    • Conformational Flexibility : The altered spiro junction influences the spatial orientation of the naphthalene ring, affecting receptor binding kinetics .

Non-Spiro Piperidine/Naphthalene Hybrids

  • Structure : Linear piperidine-naphthalene conjugates (e.g., 3-(4-Aryl-1H-1,2,3-triazol-1-yl)-biphenyl derivatives) .
  • Key Differences :
    • Lipophilicity and Solubility : Linear structures often exhibit higher solubility than spiro derivatives due to reduced molecular rigidity. However, spiro compounds avoid the "hydrophobic collapse" seen in naphthalene-containing analogs, improving pharmacokinetic profiles .
    • Synthetic Complexity : Spiro systems require specialized cyclization strategies, whereas linear hybrids are more straightforward to synthesize .

Structure-Activity Relationship (SAR) Insights

  • Piperidine vs. Pyrrolidine : Piperidine’s six-membered ring enhances acetylcholinesterase inhibition (Ki: ~20 nM) compared to pyrrolidine derivatives (Ki: ~40–70 nM) due to optimal nitrogen basicity and spatial alignment .
  • Naphthalene Modifications : Bromine or methyl substituents on naphthalene can fine-tune lipophilicity and target engagement. For example, bromine in spiro-pyrrolidine derivatives improves steric complementarity in hydrophobic enzyme pockets .
  • Spiro vs. Linear Architectures : Spiro systems exhibit superior metabolic stability over linear analogs, as rigid conformations resist cytochrome P450-mediated oxidation .

Biological Activity

3,4-Dihydro-2H-spiro[naphthalene-1,3'-piperidine] is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and applications in medicinal chemistry. The compound's structure allows for unique interactions with biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The compound features a spiro structure that integrates a naphthalene moiety with a piperidine ring. This unique architecture contributes to its biological profile by facilitating specific interactions with enzymes and receptors.

Antimicrobial Properties

Research indicates that 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] exhibits antimicrobial activity against various pathogens. In vitro studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi, suggesting its potential as an antimicrobial agent .

Anticancer Potential

The compound has also been evaluated for anticancer properties. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. For instance, compounds designed based on this scaffold have shown efficacy in inhibiting histamine-stimulated gastric acid secretion in rat models, which is relevant for gastric cancer treatment .

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. For example, the compound may inhibit the activity of H+^+,K+^+-ATPase, a key enzyme in gastric acid secretion. This inhibition leads to reduced acid production and presents a therapeutic avenue for conditions like peptic ulcers and gastroesophageal reflux disease .

Case Studies

  • Gastric Acid Secretion Inhibition : A study focused on a derivative of 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] demonstrated significant inhibitory action on histamine-stimulated gastric acid secretion in rats. The compound showed rapid onset and moderate duration of action .
  • Antimicrobial Activity : In another investigation, the compound was tested against various bacterial strains. Results indicated a notable reduction in bacterial viability at specific concentrations, supporting its potential use as an antimicrobial agent .

Data Summary

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Gastric Acid SecretionInhibition of H+^+,K+^+-ATPase

Research Applications

The compound is being explored for various applications in medicinal chemistry:

  • Drug Development : As a lead compound for designing new potassium-competitive acid blockers.
  • Antimicrobial Agents : Potential development into new antibiotics or antifungal drugs.
  • Cancer Therapy : Investigating its role in targeted cancer therapies.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]
Reactant of Route 2
3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]

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